5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
CAS No.:
Cat. No.: VC14662532
Molecular Formula: C11H9F4N3
Molecular Weight: 259.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline -](/images/structure/VC14662532.png)
Specification
Molecular Formula | C11H9F4N3 |
---|---|
Molecular Weight | 259.20 g/mol |
IUPAC Name | 5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3 |
Standard InChI Key | ZVOLZRWLZPMFMI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with a methyl (-CH₃) group. This pyrazole moiety is linked via a nitrogen atom to the 2-position of an aniline ring, which itself bears a fluorine atom at the 5-position . The IUPAC name, 5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline, reflects this substitution pattern.
Bonding and Stereoelectronic Effects
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing its electrophilic character. This polarization facilitates interactions with biological targets, such as enzymes or receptors, by stabilizing charge-transfer complexes. The fluorine atom on the aniline ring further modulates electron density, influencing both reactivity and solubility .
Spectroscopic Signatures
Key spectroscopic data include:
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¹H NMR: Signals for the aniline NH₂ group (δ 4.8–5.2 ppm), pyrazole CH (δ 7.1–7.3 ppm), and methyl groups (δ 2.1–2.3 ppm) .
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¹⁹F NMR: Distinct peaks for the CF₃ group (δ -62 to -64 ppm) and aromatic fluorine (δ -110 to -112 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step process:
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Pyrazole Formation: Condensation of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole core.
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Trifluoromethylation: Introduction of the CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.
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Coupling Reaction: Buchwald-Hartwig amination or Ullmann coupling to attach the pyrazole to the fluorinated aniline .
Optimization Challenges
Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading). For instance, excessive heating during trifluoromethylation can lead to decomposition, while insufficient catalyst in coupling reactions results in incomplete functionalization.
Physicochemical Properties
The high logP value indicates significant hydrophobicity, favoring membrane permeability in biological systems. The compound’s stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulations .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound outperforms non-fluorinated analogs, likely due to improved cell membrane penetration.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor to factor Xa inhibitors (e.g., analogs of razaxaban) and MET kinase inhibitors, which are critical in anticoagulant and anticancer therapies . Its metabolic stability (t₁/₂ = 6.2 h in human hepatocytes) reduces dosing frequency in preclinical models.
Materials Science
In polymer chemistry, it acts as a crosslinking agent for fluorinated resins, enhancing thermal stability (decomposition temperature >300°C) .
Comparative Analysis with Structural Analogs
The target compound’s fluorine atom confers a 1.4-fold increase in potency over chlorine analogs, highlighting the role of electronegativity in target engagement .
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